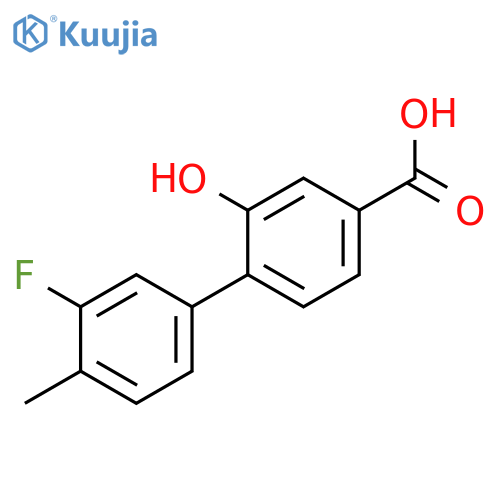

Cas no 1261949-16-9 (4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid)

1261949-16-9 structure

商品名:4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid

CAS番号:1261949-16-9

MF:C14H11FO3

メガワット:246.233747720718

MDL:MFCD18319626

CID:2765434

PubChem ID:53225544

4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%

- 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid

- 1261949-16-9

- 4-(3-FLUORO-4-METHYLPHENYL)-3-HYDROXYBENZOIC ACID

- DTXSID80689276

- MFCD18319626

- 4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid

-

- MDL: MFCD18319626

- インチ: InChI=1S/C14H11FO3/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18)

- InChIKey: NTDLGQLXTYJATO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 246.06922237Da

- どういたいしつりょう: 246.06922237Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 57.5Ų

4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB326692-5g |

4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%; . |

1261949-16-9 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB326692-5 g |

4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%; . |

1261949-16-9 | 95% | 5g |

€1159.00 | 2023-06-21 |

4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1261949-16-9 (4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261949-16-9)

清らかである:99%

はかる:5g

価格 ($):687.0